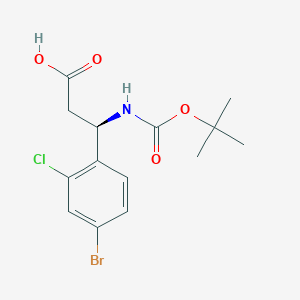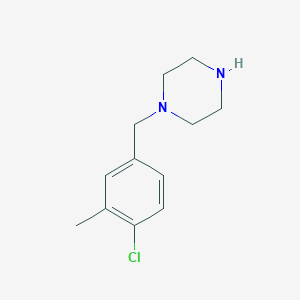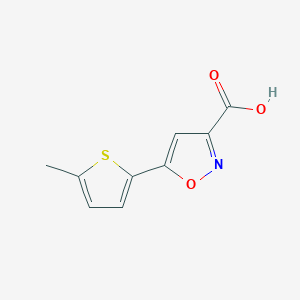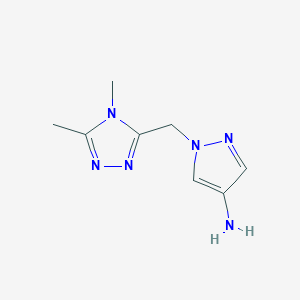
1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine is a chemical compound that features a unique structure combining a triazole ring and a pyrazole ring
Preparation Methods
The synthesis of 1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable pyrazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine can be compared with similar compounds such as:
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine: This compound shares the triazole ring but differs in the presence of a piperazine ring instead of a pyrazole ring.
1-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-3-(2-ethoxybenzyl)-2-(4-methoxybenzyl)guanidine: This compound has a more complex structure with additional functional groups and rings.
The uniqueness of this compound lies in its specific combination of the triazole and pyrazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-6-11-12-8(13(6)2)5-14-4-7(9)3-10-14/h3-4H,5,9H2,1-2H3 |
InChI Key |
UEKRHFXTJDOUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


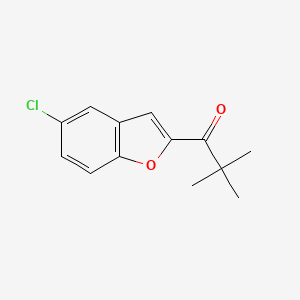
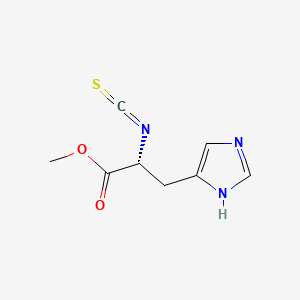

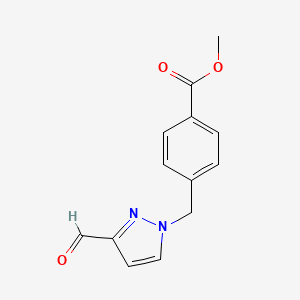

![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
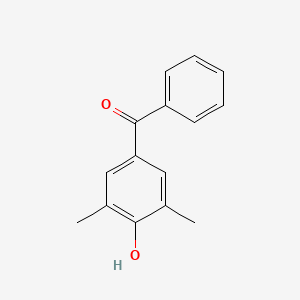

![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
